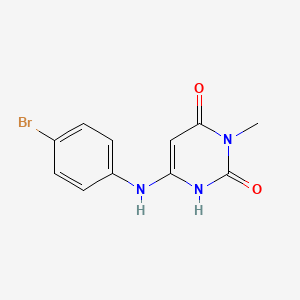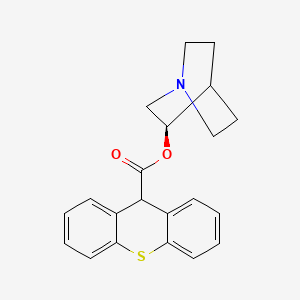
1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a phenylpropanone moiety at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with phenylpropanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, may be employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, organometallic complexes.
Aplicaciones Científicas De Investigación
1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:
1-(5-Methylfuran-2-yl)ethanone: Similar furan ring structure but with a different substituent at the 1-position.
1-(5-Methylfuran-2-yl)propan-1-one: Similar structure but lacks the phenyl group.
5-Methyl-2-furanmethanamine: Contains a furan ring with a methyl group but has an amine substituent.
The uniqueness of this compound lies in its specific combination of the furan ring, methyl group, and phenylpropanone moiety, which imparts distinct chemical and biological properties.
Propiedades
| 112753-55-6 | |
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(5-methylfuran-2-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C14H14O2/c1-11-7-10-14(16-11)13(15)9-8-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3 |
Clave InChI |
YUBJFRMXXQBQDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B14315345.png)

![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)


![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)



